molecular formula C17H17N3O4S B2716914 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034554-01-1

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2716914
CAS No.: 2034554-01-1
M. Wt: 359.4
InChI Key: QGBYEJJPYXXRSG-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide: is a complex organic compound that features a combination of furan, pyrazole, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic synthesis:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Furan Ring Introduction: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as furfural.

    Coupling of Pyrazole and Furan: The furan-3-yl group can be attached to the pyrazole ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via an intramolecular cyclization reaction of a suitable precursor.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and pyrazole rings can undergo oxidation reactions, often leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings,

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-25(22,16-1-2-17-13(9-16)4-8-24-17)19-5-6-20-11-15(10-18-20)14-3-7-23-12-14/h1-3,7,9-12,19H,4-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBYEJJPYXXRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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